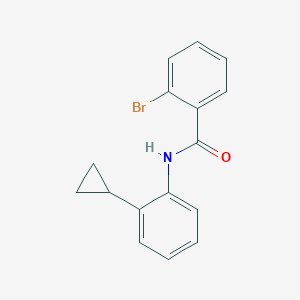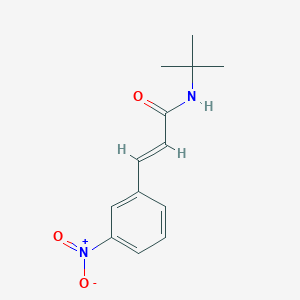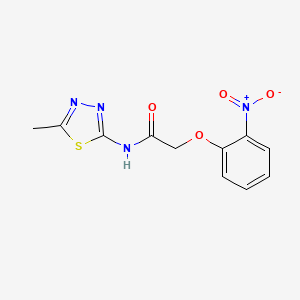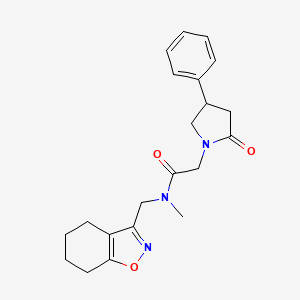
3-cyclohexylidene-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one and related compounds involves multi-component reactions, catalysis, and specific reaction conditions to achieve the desired molecular structures. For instance, the use of zinc triflate catalyzed reactions between cyclohexanones and indoles leads to the formation of 1,3-bis(1-alkyl-1H-indol-3-yl)benzene derivatives through an alkylation-dehydrogenation-aromatization sequence, indicating a complex synthesis pathway involving regioselective C-C bond formation (Singh et al., 2020).
Molecular Structure Analysis
The molecular structure of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one and its derivatives can be elucidated through crystallography and spectroscopic analyses. The solid-state structures of related compounds reveal insights into their conformation, molecular interactions, and the impact of substitutions on their structural features. Such analyses highlight the importance of hydrogen bonding and the influence of substituents on the molecular architecture (Spencer et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one often utilize catalysis to achieve specific transformations, such as the palladium(II)-catalyzed oxidative dehydrogenation leading to benzoylindoles through an indole-directed aromatization process. These reactions underscore the compound's reactivity and the potential to generate a variety of derivatives with diverse chemical properties (Kandukuri & Oestreich, 2012).
Physical Properties Analysis
The physical properties of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one derivatives, such as solubility, thermal stability, and molecular weight, are critical for understanding their behavior in various environments and applications. Studies on similar compounds provide insights into how structural modifications can influence these properties, offering guidelines for designing compounds with desired physical characteristics (Yi et al., 1997).
Chemical Properties Analysis
The chemical properties of 3-cyclohexylidene-1,3-dihydro-2H-indol-2-one, such as reactivity towards different reagents, potential for catalysis, and interactions with various chemical groups, are essential for its application in synthetic chemistry. The compound's behavior in multi-component reactions, its catalytic potential, and its role in the synthesis of complex molecules are areas of significant interest. Research on related compounds demonstrates the versatility and broad applicability of these molecules in organic synthesis (Heravi et al., 2008).
Applications De Recherche Scientifique
Palladium-Catalyzed Arylation
A novel palladium-catalyzed approach to synthesize 3-arylindoles was developed, using indoles and cyclohexanones. This method demonstrated good regioselectivity, producing 3-arylindoles exclusively (Chen et al., 2014).
Zinc Triflate Catalyzed Indolylation
The study by Singh et al. (2020) explored the zinc triflate-catalyzed reaction between cyclohexanones and indoles, resulting in 1,3-Bis(1-alkyl-1H-indol-3-yl)benzene derivatives via an alkylation-dehydrogenation-aromatization sequence (Singh et al., 2020).
Palladium-Catalyzed Dehydrogenation
Kandukuri and Oestreich (2012) reported the palladium(II)-catalyzed oxidative dehydrogenation of cyclohexene-1-carbonyl indole amides, yielding benzoylindoles. This process potentially involves 1,3-diene formation followed by aromatization (Kandukuri & Oestreich, 2012).
Photocatalysis in Radical Cation Diels-Alder Reaction
Gieseler et al. (1991) utilized photocatalysis in the radical cation Diels-Alder reaction of indole, leading to the formation of N-acyl-1,4,4a,9a-tetrahydro-1,4-ethanocarbazoles (Gieseler et al., 1991).
Synthesis of Multifunctional Carbon Dots
Zheng et al. (2016) demonstrated a novel method to synthesize multifunctional carbon dots (CyCD) from a hydrophobic cyanine dye, showing potential for NIR fluorescent imaging and photothermal cancer therapy (Zheng et al., 2016).
Cyclohepta[b]indoles in Natural Products and Drug Design
Stempel and Gaich (2016) discussed the importance of cyclohepta[b]indoles, compounds with a broad spectrum of biological activities, in natural products and pharmaceuticals. This structure motif has attracted considerable interest for potential therapeutics (Stempel & Gaich, 2016).
Synthesis of Soluble Polyimides
Yi et al. (1997) synthesized novel aromatic diamines containing cyclohexylidene moieties, leading to the development of polyimides with excellent thermal stabilities and good solubility (Yi et al., 1997).
Facile Synthesis of Thieno[2,3-b]indole Derivatives
Moghaddam et al. (2009) reported a one-pot synthesis of thieno[2,3-6]indole ring systems, demonstrating a significant step in the development of this class of compounds (Moghaddam et al., 2009).
Propriétés
IUPAC Name |
3-cyclohexylidene-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-14/h4-5,8-9H,1-3,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVASLXWQBEYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2C3=CC=CC=C3NC2=O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexylidene-1,3-dihydro-2H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide](/img/structure/B5511411.png)
![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)


![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)
![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5511439.png)
![1-(2,4-dimethylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5511441.png)

![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)
![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5511467.png)
![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)

![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)
